(R)-(4-Fluorophenyl)oxirane is a chiral molecule synthesized in research labs. Due to its specific stereochemistry (designated by the (R) prefix), it holds potential as a building block for other chiral molecules in scientific research [].
The core structure of (R)-(4-Fluorophenyl)oxirane consists of a three-membered ring with an oxygen atom and a carbon-carbon single bond. A phenyl group (a six-membered carbon ring) is attached to one of the carbon atoms in the ring, with a fluorine atom substituting a hydrogen atom on the fourth position of the phenyl ring []. The (R) configuration refers to the specific arrangement of the substituents (hydrogen and a bulky group) around the chiral carbon atom in the epoxide ring [].
Synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through various methods, often involving the oxidation of the corresponding alkene, (R)-4-fluorostyrene []. However, specific details of reaction pathways might be commercially sensitive and not publicly available.
Epoxides like (R)-(4-Fluorophenyl)oxirane can undergo ring-opening reactions with various nucleophiles (electron-donating species). Depending on the reaction conditions and the nucleophile used, the outcome can be the formation of alcohols, ethers, or other derivatives [].
Data on specific physical and chemical properties of (R)-(4-Fluorophenyl)oxirane, such as melting point, boiling point, and solubility, might be limited due to its potential role as a research intermediate.
Flammable;Acute Toxic;Irritant;Health Hazard